molecular formula C13H23BN2O3 B1397747 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol CAS No. 1040377-18-1

2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

Cat. No.: B1397747
CAS No.: 1040377-18-1
M. Wt: 266.15 g/mol
InChI Key: FOKQLUKEGWVIDM-UHFFFAOYSA-N
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Description

Overview of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

This compound, identified by Chemical Abstracts Service number 1040377-18-1, represents a sophisticated organoboron compound that combines multiple functional groups within a single molecular framework. The compound features a molecular formula of C13H23BN2O3 and exhibits a molecular weight of 266.15 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature reflects its complex structure, which incorporates a pyrazole ring system substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, and a tertiary alcohol functionality attached through a methylene linker.

The structural architecture of this compound encompasses several key chemical motifs that contribute to its unique reactivity profile. The pyrazole heterocycle, a five-membered ring containing two nitrogen atoms, provides a stable aromatic framework that can participate in various electronic interactions. The boronic ester functionality, specifically the tetramethyl-1,3,2-dioxaborolan-2-yl group, serves as a protected form of boronic acid that offers enhanced stability while maintaining reactivity toward transmetalation processes. The tertiary alcohol group introduces additional hydrogen bonding capabilities and can serve as a directing group in certain synthetic transformations.

Chemical characterization data reveals important structural features through various analytical techniques. The compound exhibits specific spectroscopic signatures that confirm its identity and purity levels typically exceeding 98 percent as reported by commercial suppliers. The International Union of Pure and Applied Chemistry name, 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-ol, provides a systematic description of the connectivity and substitution patterns within the molecular structure.

Relevance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its multifaceted applications across several domains of synthetic chemistry and materials science. As an organoboron compound, it participates effectively in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become one of the most important carbon-carbon bond forming reactions in modern organic synthesis. The compound serves as a nucleophilic coupling partner that can be efficiently coupled with various electrophilic substrates under mild reaction conditions.

In pharmaceutical development, this compound functions as a key intermediate in the synthesis of novel drug candidates, particularly those incorporating pyrazole-based pharmacophores. Pyrazole derivatives have demonstrated significant biological activities across multiple therapeutic areas, including anti-inflammatory and analgesic properties, making this boronic ester derivative valuable for medicinal chemistry applications. The compound's ability to undergo selective functionalization through cross-coupling reactions enables the construction of complex molecular architectures required for advanced pharmaceutical research.

Agricultural chemistry represents another important application domain where this compound contributes to the development of enhanced pesticides and herbicides. The incorporation of boron-containing functionalities can improve the efficacy of agrochemical formulations, leading to better crop protection and increased agricultural productivity. Research in this area has shown that organoboron compounds can enhance the biological activity of active ingredients while providing opportunities for controlled release and targeted delivery mechanisms.

Material science applications have also emerged as researchers explore the unique properties imparted by the boron-dioxaborolane structure in polymer and composite materials. The compound's ability to participate in polymerization reactions and cross-linking processes makes it valuable for creating advanced materials with improved mechanical properties and specialized functionalities. These applications demonstrate the versatility of the compound beyond traditional synthetic chemistry applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic methodologies, and applications in modern research. The primary objective involves consolidating current knowledge about this compound's structure-activity relationships and its role in various chemical transformations. Through systematic analysis of available research data, this review seeks to establish a comprehensive understanding of the compound's utility and potential for future applications.

The scope encompasses detailed analysis of the compound's physical and chemical properties, including molecular characteristics, stability profiles, and reactivity patterns observed in different chemical environments. Particular attention will be given to its performance in cross-coupling reactions, where mechanistic understanding and optimization strategies will be thoroughly examined. The review will also explore comparative studies with related organoboron compounds to establish structure-activity relationships that can guide future synthetic applications.

Analytical Parameter Value Method Source
Molecular Weight 266.15 g/mol Computational PubChem Database
Molecular Formula C13H23BN2O3 Spectroscopic PubChem Database
Purity ≥98% Chromatographic Commercial Suppliers
Boiling Point 392.0±22.0 °C Predicted Computational Analysis
Density 1.07±0.1 g/cm³ Predicted Computational Analysis
Storage Temperature 2-8°C Experimental Supplier Specifications

Research methodologies employed in studies of this compound span multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis. These techniques provide comprehensive characterization data that support both fundamental research and practical applications. The review will synthesize findings from diverse experimental approaches to present a cohesive understanding of the compound's behavior under various conditions.

Properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O3/c1-11(2,9-17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-8,17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLUKEGWVIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131887
Record name β,β-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-18-1
Record name β,β-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol typically involves the reaction of a pyrazole derivative with a boronate ester. One common method is the borylation of the pyrazole ring using a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : The compound has shown promise in targeting specific cancer pathways due to its ability to form stable complexes with biological targets. Its boron content is particularly useful in boron neutron capture therapy (BNCT), where boron compounds are used to enhance the effects of radiation on tumor cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
  • Drug Delivery Systems : The unique structural properties allow for the incorporation of this compound into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Materials Science

  • Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. Research has indicated that such compounds can improve the performance of materials used in coatings and composites .
  • Sensors : The reactivity of the pyrazole and dioxaborolane moieties makes this compound suitable for developing chemical sensors that can detect specific analytes through changes in fluorescence or conductivity .

Case Study 1: Anticancer Properties

A study examined the efficacy of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Polymer Enhancement

Research focused on incorporating this compound into polycarbonate matrices to assess its impact on mechanical properties. The findings demonstrated improved tensile strength and impact resistance, suggesting its utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s analogs differ in substituents on the pyrazole ring or the alcohol group, impacting reactivity, stability, and applications:

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Applications
This compound 1040377-18-1 C₁₃H₂₃BN₂O₃ 266.14 2-Methylpropan-1-ol, pyrazole-boronic ester Antifungal agents, Suzuki couplings
1-Ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 847818-71-7 C₁₁H₁₉BN₂O₂ 234.10 Ethyl group replacing alcohol Cross-coupling reactions
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol 1040377-08-9 C₁₁H₁₉BN₂O₃ 238.10 Ethanol substituent, reduced steric bulk Solubility-enhanced intermediates
1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1323919-64-7 C₁₃H₂₂BN₂O₂ 252.14 tert-Butyl group for steric protection Stabilized boron reagents

Reactivity and Stability

  • Steric Effects : The tert-butyl analog (CAS 1323919-64-7) exhibits enhanced stability due to steric protection of the boron center, reducing unintended hydrolysis .
  • Solubility: The ethanol-substituted analog (CAS 1040377-08-9) demonstrates improved aqueous solubility compared to the 2-methylpropan-1-ol parent compound, making it preferable for biological assays .
  • Coupling Efficiency : The parent compound’s 2-methylpropan-1-ol group balances steric hindrance and reactivity, enabling efficient cross-coupling with aryl halides (e.g., Pd-catalyzed reactions) .

Pharmacological Relevance

  • Antifungal Activity : The parent compound’s triazole derivatives show superior in vitro activity against Candida albicans compared to ethyl-substituted analogs, likely due to hydrogen-bonding interactions with fungal enzymes .
  • Kinase Inhibition : Analogs with bulkier substituents (e.g., tert-butyl) exhibit reduced off-target effects in kinase inhibition assays, enhancing therapeutic specificity .

Biological Activity

2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its structure includes a pyrazole ring and a dioxaborolane moiety, which are known for their reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13H23BN2O3, with a molar mass of 266.14 g/mol. It is characterized by a predicted density of 1.07 g/cm³ and a boiling point of approximately 393.3 °C. The compound is sensitive and classified as an irritant, necessitating careful handling under inert conditions at low temperatures .

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. The presence of the boron atom is significant for its interaction with nucleophiles such as amino acids and nucleotides, which can lead to inhibition of certain enzymatic activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and boron moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that pyrazole derivatives can inhibit protein kinases involved in cancer progression .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole-based compounds. Some derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several boron-containing pyrazole derivatives and evaluated their anticancer properties against human cancer cell lines. Among these compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, indicating strong antiproliferative activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of boron-containing compounds similar to the target molecule. The study found that specific derivatives displayed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus, suggesting a robust antimicrobial profile .

Data Table: Summary of Biological Activities

Activity Type Mechanism IC50/MIC Reference
AnticancerInhibition of protein kinasesIC50 = 12 µM
AntimicrobialDisruption of cell membranesMIC = 8 µg/mL

Q & A

Basic: What synthetic strategies are optimal for preparing 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol?

The synthesis typically involves introducing the tetramethyl dioxaborolane group to the pyrazole core via Suzuki-Miyaura cross-coupling or direct borylation. Key steps include:

  • Borylation : Use Pd-catalyzed reactions with bis(pinacolato)diboron under inert conditions (e.g., argon) to install the boron-containing group .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol or ethanol) ensures purity .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy, with elemental analysis to validate stoichiometry .

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic structure of this compound?

Multiwfn enables detailed wavefunction analysis to:

  • Map electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., boron center vs. pyrazole N-atoms) for reactivity predictions .
  • Evaluate noncovalent interactions : Use Reduced Density Gradient (RDG) analysis to visualize steric clashes, hydrogen bonds, or van der Waals interactions influencing crystal packing or ligand binding .
  • Orbital composition : Quantify contributions of boron and pyrazole orbitals to frontier molecular orbitals (HOMO/LUMO) for mechanistic insights in cross-coupling reactions .

Basic: What analytical techniques resolve contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting)?

  • Dynamic NMR (DNMR) : Assess rotational barriers in the tetramethyl dioxaborolane group, which may cause signal splitting at room temperature .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and differentiate between diastereotopic methyl groups on the dioxaborolane ring .
  • Mass spectrometry (HRMS) : Confirm molecular ion integrity and rule out adduct formation interfering with spectral interpretation .

Advanced: How does the boron-containing moiety influence Suzuki-Miyaura coupling efficiency?

The tetramethyl dioxaborolane group acts as a stable boronate ester, enabling:

  • In situ activation : Hydrolysis to boronic acid under basic conditions (e.g., K2_2CO3_3) for coupling with aryl halides .
  • Steric effects : The bulky methyl groups may slow transmetallation; optimize using polar aprotic solvents (DMF) and elevated temperatures (80–100°C) .
  • Catalyst selection : Pd(PPh3_3)4_4 or SPhos ligands mitigate steric hindrance for improved yields .

Basic: What crystallographic methods are suitable for resolving its crystal structure?

  • SHELX suite : Use SHELXD for phase determination (direct methods) and SHELXL for refinement. Address twinning via TWIN/BASF commands in high-symmetry space groups .
  • Data collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) minimizes thermal motion artifacts .
  • Validation : Check for disorder in the dioxaborolane ring using PLATON’s ADDSYM tool .

Advanced: How can steric and electronic effects of the propan-1-ol group be modulated for derivatization?

  • Protection/deprotection : Use TBSCl to protect the hydroxyl group during boronylation, followed by TBAF cleavage .
  • Electrophilic substitution : Activate the pyrazole C-3 position via directed ortho-metalation (e.g., LDA) for functionalization .
  • Computational screening : DFT (B3LYP/6-31G*) predicts regioselectivity in substitution reactions .

Basic: What stability considerations apply during storage and handling?

  • Moisture sensitivity : Store under inert gas (argon) with molecular sieves to prevent hydrolysis of the dioxaborolane group .
  • Light sensitivity : UV/Vis studies suggest degradation under prolonged UV exposure; use amber vials .
  • Thermal stability : TGA/DSC analysis reveals decomposition >200°C; avoid high-temperature reflux without stabilizers .

Advanced: How do noncovalent interactions dictate solid-state packing and solubility?

  • Hirshfeld surface analysis : Quantify C–H···π (pyrazole ring) and O–H···O (propanol hydroxyl) interactions driving crystal packing .
  • Solubility tuning : Introduce PEGylated side chains to disrupt π-stacking, enhancing aqueous solubility for biological assays .

Basic: What spectroscopic benchmarks confirm successful synthesis?

  • 11B NMR^{11} \text{B NMR} : A singlet at δ 28–32 ppm confirms intact dioxaborolane .
  • IR : B–O stretches at 1350–1400 cm1^{-1} and O–H (propanol) at 3300–3500 cm1^{-1} .
  • MS : Molecular ion [M+H]+^+ at m/z 309.2 (calculated: 309.18) .

Advanced: What strategies address low yields in multi-step syntheses?

  • Flow chemistry : Continuous flow systems improve mixing and heat transfer during borylation .
  • DoE optimization : Use factorial designs (e.g., solvent polarity, catalyst loading) to identify critical parameters .
  • In situ monitoring : ReactIR tracks intermediates to optimize reaction quench points .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
Reactant of Route 2
2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol

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